
Amiodarone
概要
説明
アミオダロンは、ベンゾフラン誘導体であり、III 類抗不整脈薬であり、心室頻拍、心室細動、心房細動など、様々な種類の心臓不整脈の治療と予防に使用されます . アミオダロンは1961年に初めて合成され、それ以来、生命を脅かす不整脈の管理における有効性により、心臓病学において貴重な薬物となっています .
製法
合成経路と反応条件
アミオダロンは、いくつかの重要な反応を含む多段階プロセスを通じて合成されます:
出発物質: 合成は、2-ヒドロキシベンズアルデヒドと2-ブロモカプロン酸から始まります.
2-ブチルベンゾフランの生成: これらの出発物質は、アシル化、脱メチル化、ヨウ素化、エーテル化を含む一連の反応を受け、2-ブチルベンゾフランを形成します.
工業生産方法
アミオダロンの工業生産には、同様の合成経路が用いられますが、大規模生産に最適化されています。 このプロセスは、コスト効率が高く、収率が高く、廃棄物が最小限に抑えられるように設計されています .
化学反応解析
反応の種類
アミオダロンは、次のような様々な化学反応を受けます:
一般的な試薬と条件
酸化剤: アミオダロンとの反応に用いられる一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります.
還元剤: 水素化ホウ素ナトリウムなどの還元剤は、還元反応で使用できます.
置換反応: ヨウ素や臭素などのハロゲン化剤は、置換反応で使用されます.
生成される主要な生成物
これらの反応から生成される主要な生成物には、アミオダロンの様々な代謝物と誘導体が含まれ、これらは異なる薬理学的活性を持つ可能性があります .
準備方法
Synthetic Routes and Reaction Conditions
Amiodarone is synthesized through a multi-step process involving several key reactions:
Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and 2-bromo caproic acid.
Formation of 2-butylbenzofuran: These starting materials undergo a series of reactions, including acylation, demethylation, iodination, and etherification, to form 2-butylbenzofuran.
Final Steps: The 2-butylbenzofuran is then further reacted to produce this compound hydrochloride.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high yields and minimal waste .
化学反応の分析
Types of Reactions
Amiodarone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of metabolites.
Reduction: Reduction reactions can modify the structure of this compound, affecting its pharmacological properties.
Substitution: This compound can undergo substitution reactions, particularly involving its iodine atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used in reduction reactions.
Substitution Reactions: Halogenating agents like iodine and bromine are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological activities .
科学的研究の応用
FDA-Approved Indications
Amiodarone is officially approved for:
- Ventricular Fibrillation (VF) : A life-threatening condition where the heart's electrical activity becomes chaotic.
- Ventricular Tachycardia (VT) : A rapid heart rhythm originating from the ventricles that can lead to VF.
In advanced cardiac life support scenarios, this compound is utilized for patients experiencing VF and pulseless VT, especially when other treatments have failed .
Off-Label Uses
Beyond its approved indications, this compound is frequently prescribed off-label for:
- Atrial Fibrillation : Effective in controlling ventricular rates and converting to sinus rhythm, particularly in patients with heart failure or reduced left ventricular ejection fraction.
- Supraventricular Tachycardia (SVT) : Used in both adult and pediatric populations.
- Pediatric Advanced Life Support (PALS) : Employed for managing VF and pulseless VT in children .
Atrial Fibrillation Management
A study highlighted a 73-year-old female patient with paroxysmal atrial fibrillation who developed multi-organ toxicity due to chronic this compound use. After discontinuation, her liver and thyroid functions normalized, demonstrating both the efficacy and potential adverse effects of long-term this compound therapy .
Pulmonary Toxicity
A case report documented a 77-year-old male experiencing progressive dyspnea attributed to this compound-induced pulmonary toxicity. The patient's symptoms improved significantly after switching to an alternative antiarrhythmic agent, underscoring the importance of monitoring respiratory function during treatment .
Nephrotoxicity
Another case involved a patient who developed nephropathy while on this compound. After transitioning to sotalol, her renal function improved markedly, indicating that careful management of renal health is crucial during this compound therapy .
Efficacy and Safety
This compound has been shown to be well-tolerated in various patient populations, including those with severe left ventricular dysfunction. However, its long-term use may lead to significant side effects, necessitating regular monitoring of organ function .
Data Table: Summary of this compound Applications
作用機序
アミオダロンは、複数の機序を通じて作用します:
カリウムチャネル遮断: アミオダロンは、電位依存性カリウムチャネルを遮断し、心臓活動電位の再分極期を延長します.
ナトリウムおよびカルシウムチャネル遮断: アミオダロンは、ナトリウムおよびカルシウムチャネルも阻害し、心臓組織の興奮性と伝導性を低下させます.
アドレナリン受容体拮抗作用: アミオダロンは、アルファおよびベータアドレナリン受容体を部分的に拮抗し、抗不整脈効果に貢献します.
類似の化合物との比較
アミオダロンは、しばしば他の抗不整脈薬と比較されます:
ドロネダロン: ドロネダロンは、アミオダロンの類似体であり、副作用が少ないように設計されていますが、有効性は劣ります.
ソタロール: ソタロールは、別のIII類抗不整脈薬ですが、作用機序と副作用プロファイルが異なります.
リドカイン: リドカインは、I類抗不整脈薬であり、不整脈の急性管理に使用されますが、アミオダロンは長期管理に使用されます.
結論
アミオダロンは、合成プロセスが複雑で、作用機序が複数ある、汎用性が高く効果的な抗不整脈薬です。その独自の特性と幅広い用途により、科学研究と臨床診療の両方において貴重な化合物となっています。
類似化合物との比較
Amiodarone is often compared with other antiarrhythmic drugs:
Dronedarone: Dronedarone is an analogue of this compound designed to have fewer adverse effects but is less effective.
Sotalol: Sotalol is another class III antiarrhythmic drug but differs in its mechanism of action and side effect profile.
Lidocaine: Lidocaine is a class I antiarrhythmic drug used for acute management of arrhythmias, whereas this compound is used for long-term management.
Conclusion
This compound is a versatile and effective antiarrhythmic medication with a complex synthesis process and multiple mechanisms of action. Its unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.
生物活性
Amiodarone is a widely used antiarrhythmic medication known for its efficacy in treating various cardiac arrhythmias. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and associated clinical case studies.
This compound exerts its antiarrhythmic effects through multiple mechanisms, including:
- Potassium Channel Blockade : this compound inhibits various potassium currents (I(Kr), I(Ks), I(KACh), and I(sus)), prolonging the cardiac action potential and refractory period, which is crucial for controlling arrhythmias .
- Sodium and Calcium Channel Inhibition : It also blocks sodium channels and L-type calcium channels, contributing to its antiarrhythmic properties .
- Adrenergic Receptor Antagonism : The drug exhibits antiadrenergic effects, further stabilizing cardiac rhythm .
In Vitro Studies on Cytotoxicity and Proliferation
Recent studies have highlighted this compound's dual role as an antiarrhythmic agent and a potential anti-cancer compound.
Anti-Cancer Properties
A significant study demonstrated that low doses of this compound reduced tumor growth and angiogenesis in glioblastoma (GBM) xenograft models. Key findings include:
- Cytotoxic Effects : this compound induced a dose-dependent reduction in cell viability among U-87 MG glioma cells. At 50 µM concentration, a 28% reduction in viability was observed after 24 hours, escalating to 56% after 72 hours .
- Colony Formation Inhibition : The drug significantly impaired the ability of U-87 MG cells to form colonies in soft agar, with a 92% reduction at higher concentrations .
- Migration Inhibition : A migration assay showed that 10 µM of this compound inhibited cell migration by more than 80% .
Effects on Endothelial Cells
This compound also affects endothelial cells, as shown in studies involving human umbilical vein endothelial cells (HUVEC):
- Cell Viability : Even at low concentrations (0.1 µM), this compound reduced HUVEC proliferation by 10–18%, with higher concentrations leading to more significant reductions (up to 67% at 10 µM) .
Clinical Case Studies
Several case studies have documented the adverse effects of this compound, particularly concerning multi-organ toxicity.
Case Study: this compound-Induced Multi-Organ Toxicity
A recent report described a 73-year-old female patient who developed gastrointestinal distress and abnormal liver and thyroid function tests after initiating this compound therapy. Key observations included:
- Liver and Thyroid Dysfunction : Imaging revealed changes suggestive of this compound toxicity, including increased liver density and abnormal thyroid function tests. Discontinuation of this compound led to normalization of liver and thyroid functions over six months .
- Pulmonary Toxicity : Another study indicated that approximately 5.8% of patients developed pulmonary toxicity related to this compound use, particularly within the first year of treatment .
Summary of Biological Activities
特性
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKLHRQXLHMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022592 | |
Record name | Amiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amiodarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 4.76e-03 g/L | |
Record name | Amiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amiodarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis. | |
Record name | Amiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1951-25-3 | |
Record name | Amiodarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amiodarone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amiodarone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RQ532IUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amiodarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。